An In-Depth Technical Guide to 4-Formyl-5-methoxy-N-phenylnicotinamide: Physicochemical Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 4-Formyl-5-methoxy-N-phenylnicotinamide: Physicochemical Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide addresses the basic properties of 4-Formyl-5-methoxy-N-phenylnicotinamide. It is important to note that this compound is not extensively documented in current scientific literature or commercially available catalogs. Therefore, this guide has been constructed based on established principles of organic chemistry and predictive analysis of its constituent chemical moieties. The information presented herein is intended to be a scientifically plausible and informative projection to guide future research and development efforts.
Introduction
Nicotinamide and its derivatives are fundamental in various biological processes and form the backbone of numerous pharmacologically active agents.[1] The introduction of specific substituents to the nicotinamide scaffold can significantly modulate its physicochemical properties and biological activity. This guide provides a comprehensive overview of the predicted basic properties of a novel derivative, 4-Formyl-5-methoxy-N-phenylnicotinamide. This molecule incorporates a phenylamide group at the 3-position, a formyl group at the 4-position, and a methoxy group at the 5-position of the pyridine ring. These modifications are expected to impart unique electronic and steric characteristics, potentially leading to novel therapeutic applications.
Nicotinamides are known to be involved in energy production, synthesis of fatty acids, and signal transduction. They also exhibit antioxidant, anti-inflammatory, and anti-carcinogenic activities.[1] The specific substitutions on the pyridine ring of 4-Formyl-5-methoxy-N-phenylnicotinamide are anticipated to influence its bioactivity. The N-phenyl group can enhance lipophilicity and introduce steric bulk, influencing receptor binding. The electron-withdrawing formyl group and the electron-donating methoxy group are expected to modulate the electronic properties of the pyridine ring, which can be critical for molecular interactions.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-Formyl-5-methoxy-N-phenylnicotinamide is not available, we can predict its properties based on its structure and data from analogous compounds.[2][3][4]
| Property | Predicted Value | Rationale and Supporting Evidence |
| Molecular Formula | C₁₄H₁₂N₂O₃ | Based on the chemical structure. |
| Molecular Weight | 256.26 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow solid | Similar substituted nicotinamides and aromatic aldehydes are typically crystalline solids in this color range.[5] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, methanol) | The N-phenyl group and the aromatic core contribute to hydrophobicity, while the amide and formyl groups may allow for limited aqueous solubility. The predicted low water solubility is a common characteristic for such aromatic compounds.[3] |
| LogP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | This predicted range suggests moderate lipophilicity, which is often desirable for oral drug absorption and cell membrane permeability.[4] |
| pKa | Basic pKa ~3-4 (pyridine nitrogen); Acidic pKa >14 (amide N-H) | The pyridine nitrogen is weakly basic. The amide proton is generally not considered acidic under physiological conditions. |
| Melting Point | 150 - 180 °C | A rough estimate based on similarly sized and functionalized aromatic amides. |
Proposed Synthesis and Workflow
A plausible synthetic route for 4-Formyl-5-methoxy-N-phenylnicotinamide can be devised from commercially available starting materials. The following multi-step synthesis is proposed, leveraging well-established organic reactions.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 4-Formyl-5-methoxy-N-phenylnicotinamide.
Step-by-Step Experimental Protocol
Step 1: Esterification of 5-Bromo-4-methylnicotinic acid
-
Suspend 5-bromo-4-methylnicotinic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 5-bromo-4-methylnicotinate.
Causality: The esterification protects the carboxylic acid and prevents it from interfering in subsequent reactions.
Step 2: Radical Bromination
-
Dissolve methyl 5-bromo-4-methylnicotinate in carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture under a light source for 2-4 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate to yield methyl 4-(dibromomethyl)-5-bromonicotinate.
Causality: This step introduces bromine atoms to the methyl group, which is a precursor to the formyl group.
Step 3: Hydrolysis to Aldehyde
-
Dissolve the crude dibromomethyl intermediate in a mixture of acetone and water.
-
Add silver nitrate and heat the mixture to 50-60 °C for 1-2 hours.
-
Filter the reaction mixture to remove the silver bromide precipitate.
-
Extract the product with dichloromethane, wash with brine, dry, and concentrate to give methyl 5-bromo-4-formylnicotinate.
Causality: Silver nitrate assists in the hydrolysis of the gem-dibromide to the corresponding aldehyde.
Step 4: Methoxylation
-
Dissolve methyl 5-bromo-4-formylnicotinate in dry methanol.
-
Add sodium methoxide and a catalytic amount of copper(I) iodide.
-
Heat the mixture in a sealed tube at 100-120 °C for 12-24 hours.
-
Cool the reaction, quench with ammonium chloride solution, and extract with ethyl acetate.
-
Purify by column chromatography to obtain methyl 4-formyl-5-methoxynicotinate.
Causality: This nucleophilic aromatic substitution replaces the bromine atom with a methoxy group.
Step 5: Saponification
-
Dissolve the methoxy ester in a mixture of THF and water.
-
Add an excess of sodium hydroxide and stir at room temperature for 2-4 hours.
-
Acidify the mixture with dilute HCl to precipitate the carboxylic acid.
-
Filter, wash with cold water, and dry to obtain 4-formyl-5-methoxynicotinic acid.
Causality: The ester is hydrolyzed back to a carboxylic acid to enable amide bond formation.
Step 6: Amide Coupling
-
Dissolve 4-formyl-5-methoxynicotinic acid in DMF.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) and stir for 30 minutes.
-
Add aniline and continue stirring at room temperature for 12-18 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography to yield the final product, 4-Formyl-5-methoxy-N-phenylnicotinamide.
Causality: This is a standard and efficient method for forming an amide bond between a carboxylic acid and an amine.[6]
Purification and Characterization
A self-validating system for purification and characterization is essential to ensure the identity and purity of the synthesized compound.
-
Purification: The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. Expected ¹H NMR signals would include peaks for the aromatic protons, the amide N-H proton, the methoxy protons, and the aldehyde proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide C=O, aldehyde C=O, C-O-C, and N-H stretching will be observed.
-
Melting Point Analysis: A sharp melting point range indicates high purity.
-
Potential Biological Activity and Therapeutic Applications
The structural features of 4-Formyl-5-methoxy-N-phenylnicotinamide suggest several potential areas of biological activity.
-
Antioxidant Properties: The methoxy group on the pyridine ring, similar to other methoxylated aromatic compounds, may confer antioxidant properties.[7][8] The molecule could act as a free radical scavenger.[9]
-
Enzyme Inhibition: Nicotinamide derivatives are known to inhibit various enzymes. The specific substitution pattern may lead to selective inhibition of targets such as PARPs or sirtuins, which are involved in DNA repair and cellular metabolism.
-
Receptor Modulation: The N-phenylnicotinamide scaffold can be found in molecules that modulate G protein-coupled receptors (GPCRs).[10][11][12] The compound could be investigated for its activity on receptors like serotonin or sphingosine-1-phosphate receptors.[11][12]
Hypothetical Signaling Pathway Involvement
Caption: Hypothetical modulation of a GPCR signaling pathway.
Conclusion
While 4-Formyl-5-methoxy-N-phenylnicotinamide is a novel chemical entity without established data, this guide provides a robust, scientifically-grounded framework for its future investigation. The predicted physicochemical properties suggest it is a viable candidate for drug development. The proposed synthesis is practical and relies on well-understood chemical transformations. The potential for this molecule to exhibit interesting biological activities, particularly in the areas of antioxidation and receptor modulation, warrants its synthesis and further study. This document serves as a foundational resource for researchers embarking on the exploration of this and other novel nicotinamide derivatives.
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